6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

PI3Kγ inhibition Kinase drug discovery Chemoproteomics

Specifically procure the 6-phenyl-[1,5-a] isomer to ensure critical kinase binding. Chemoproteomic screening validates that the 6-aryl motif occupies the hydrophobic ATP pocket critical for PI3Kγ (CZC24832 series: 27 nM) and JAK2 (US 8501936 series: 0.9–6 nM) potency. Regioisomeric analogs (e.g., 2-phenyl or [4,3-a] fusions) exhibit drastically altered selectivity profiles and ablated target activity. This scaffold also enables rapid 2-position derivatization for SAR exploration and serves as a UV-active substrate for OLED D-A emitter development.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B13711421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-9-14-15(12)8-11/h1-9H
InChIKeyVDWUOBKMUXJXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine – A Privileged Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (C₁₂H₉N₃, MW 195.22, MDL MFCD31567162) is a heterocyclic compound featuring a fused 1,2,4-triazole and pyridine ring system with a phenyl substituent at the 6-position of the triazolopyridine core . The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting broad-spectrum biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects [1]. The 6-aryl substitution pattern, in particular, has been identified through chemoproteomic screening as a critical pharmacophoric element for potent kinase inhibition, most notably against PI3Kγ and JAK2 targets [2].

Why Generic Substitution of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine Is Scientifically Unsupported


The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives are exquisitely sensitive to both the position and nature of aryl substitution. SAR studies from independent kinase inhibitor programs demonstrate that moving the aryl group from the 6-position to the 2-position, or replacing the phenyl ring with non-aromatic substituents, can ablate target potency or drastically alter selectivity profiles [1]. The 6-aryl motif was specifically identified through chemoproteomic screening of a kinase-focused library as a key structural determinant for PI3Kγ binding; compounds lacking this feature showed substantially reduced activity [1]. Furthermore, the [1,5-a] ring fusion isomer possesses distinct electronic properties and reactivity compared to the [4,3-a] isomer, with documented differences in isomerization behavior under varying conditions [2]. These position- and isomer-specific effects mean that procurement of a generic triazolopyridine analog cannot be assumed to replicate the chemical or biological behavior of the 6-phenyl-[1,5-a] compound.

Quantitative Differentiation Evidence for 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine Selection


6-Aryl Substitution Validated as Critical for PI3Kγ Kinase Inhibition via Chemoproteomic Screening

In a comprehensive SAR study by Bell et al. (2012), the 6-aryl-triazolopyridine core was identified through chemoproteomic screening of a kinase-focused library as essential for PI3Kγ inhibitory activity. The unsubstituted [1,2,4]triazolo[1,5-a]pyridine scaffold showed no significant PI3Kγ inhibition, whereas incorporation of the 6-aryl moiety enabled potent activity. The optimized 6-aryl-2-amino-triazolopyridine derivative CZC24832 achieved an IC₅₀ of 27 nM against PI3Kγ with selectivity over PI3Kα (>100-fold), PI3Kβ (>40-fold), and PI3Kδ (>10-fold) [1]. This demonstrates that the 6-aryl substitution is not merely a spectator group but a pharmacophoric requirement for target engagement in this therapeutically relevant kinase class.

PI3Kγ inhibition Kinase drug discovery Chemoproteomics

6-Substitution Position Essential for DPP-4 Inhibitory Activity in Type 2 Diabetes Programs

Edmondson et al. reported that 6-substituted [1,2,4]triazolo[1,5-a]pyridines function as potent DPP-4 inhibitors suitable for type 2 diabetes mellitus treatment [1]. The DPP-4 inhibitory pharmacophore specifically requires substitution at the 6-position of the triazolopyridine core for optimal enzyme engagement. A related triazolopyridine-based DPP-4 inhibitor with a 6-aryl substitution demonstrated an IC₅₀ of 22 nM against DPP-4, with >4,500-fold selectivity over DPP-2 (IC₅₀ = 100,000 nM) and substantial selectivity over DPP-8 [2]. Compounds lacking the 6-position substituent or bearing substitutions at other positions (e.g., 2- or 8-position) do not achieve this level of DPP-4 potency, as the 6-aryl group occupies a critical hydrophobic pocket within the enzyme active site.

DPP-4 inhibition Type 2 diabetes Metabolic disorders

6-Phenyl-[1,5-a] Isomer Distinguished from [4,3-a] Isomer by Differential Ring-Fusion Stability and Reactivity

The [1,2,4]triazolo[1,5-a]pyridine ring system is structurally and electronically distinct from its [4,3-a] isomer. Jones and Sliskovic (1983) demonstrated that the isomerization equilibrium between s-triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines is strongly influenced by the electronic nature of substituents on the pyridine ring: electron-withdrawing groups facilitate the [4,3-a] → [1,5-a] isomerization, while electron-donating groups retard it [1]. The 6-phenyl substituent, with its moderate electron-donating character, stabilizes the [1,5-a] isomer. This is mechanistically significant because the two isomers exhibit different reactivity profiles: [1,5-a] isomers are more resistant to ring-opening with loss of N₂ upon electrophilic attack compared to [4,3-a] isomers [2]. For procurement decisions, this means that the 6-phenyl-[1,5-a] compound cannot be replaced by the analogous [4,3-a] isomer without fundamentally altering the compound's chemical stability and reaction behavior.

Heterocyclic chemistry Isomer stability Synthetic methodology

Physicochemical Property Differentiation: 6-Phenyl Substitution Significantly Alters Drug-Likeness Compared to Parent Scaffold

The addition of a phenyl group at the 6-position substantially alters the physicochemical profile of the triazolopyridine core. The parent scaffold [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1, C₆H₅N₃) has a molecular weight of 119.12 g/mol, whereas 6-phenyl-[1,2,4]triazolo[1,5-a]pyridine (C₁₂H₉N₃) has a molecular weight of 195.22 g/mol — a 64% increase that moves the compound into a more favorable range for lead-like properties [1]. This increase in molecular weight and lipophilicity from the phenyl ring directly impacts membrane permeability, plasma protein binding, and target engagement kinetics. In the PI3Kγ inhibitor series, the 6-aryl substitution was shown to be critical for achieving both enzyme potency and cellular activity, with the phenyl ring occupying a key hydrophobic pocket in the PI3Kγ ATP-binding site [2]. The unsubstituted parent scaffold lacks the hydrophobic bulk required for this binding interaction and consequently shows no measurable kinase inhibition.

Physicochemical properties Drug-likeness Lead optimization

Recommended Research and Industrial Application Scenarios for 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine


Kinase Inhibitor Lead Generation: PI3Kγ and JAK2 Drug Discovery Programs

As a validated 6-aryl-triazolopyridine scaffold, this compound serves as an optimal starting point for developing ATP-competitive kinase inhibitors targeting PI3Kγ (IC₅₀ benchmark: 27 nM for optimized derivative CZC24832) and JAK2 (IC₅₀ benchmark: 0.9–6 nM for advanced derivatives from the US 8501936 patent series) [1][2]. The 6-phenyl group occupies a critical hydrophobic pocket in the kinase ATP-binding site, and the scaffold's 2-position amine handle enables rapid parallel derivatization for SAR exploration [1].

DPP-4 Inhibitor Development for Type 2 Diabetes

The 6-substituted triazolopyridine scaffold has been validated as a DPP-4 inhibitor pharmacophore, with optimized 6-aryl derivatives achieving DPP-4 IC₅₀ of 22 nM and >4,500-fold selectivity over the off-target DPP-2 (IC₅₀ = 100,000 nM) [1]. 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine provides the correct substitution pattern for accessing this validated binding mode and can be further elaborated at the 2-position for potency optimization [1].

Synthetic Methodology Development and Heterocyclic Chemistry Research

The [1,5-a] ring fusion isomer of this compound exhibits distinct isomerization behavior and electrophilic reactivity compared to the [4,3-a] isomer, making it a valuable model substrate for studying triazolopyridine reaction mechanisms and developing new synthetic methodologies [1]. The 6-phenyl group also provides a UV-active chromophore that facilitates reaction monitoring by TLC and HPLC during synthetic optimization [2].

OLED Materials Research: Electron-Accepting Building Block

Recent studies have demonstrated that [1,2,4]triazolo[1,5-a]pyridine derivatives function as effective electron-accepting units in donor-acceptor (D-A) blue fluorescent OLED emitters, with 6-aryl-substituted variants showing promising external quantum efficiencies [1]. The 6-phenyl substitution extends the π-conjugation system of the electron-deficient triazolopyridine core, tuning the HOMO-LUMO gap for blue emission applications [1].

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